5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound with significant interest in various scientific fields It is characterized by its pyridine ring substituted with chlorine atoms and a carboxamide group
Preparation Methods
The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2,5-dichloroaniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or acetonitrile .
Chemical Reactions Analysis
5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong bases like sodium hydride for substitution, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms and carboxamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide include:
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide: Differing by the presence of dimethyl groups instead of the dichlorophenyl group.
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide: Featuring a cyclopentyl group instead of the dichlorophenyl group.
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
IUPAC Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVLJMPJIHGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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